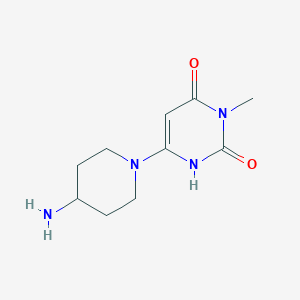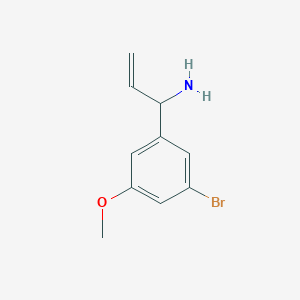![molecular formula C6H7N5 B13027297 2-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-8-amine CAS No. 52546-65-3](/img/structure/B13027297.png)
2-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-8-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-8-amine is a heterocyclic compound that belongs to the class of triazolopyrazines. These compounds are known for their diverse biological activities and are often studied for their potential applications in medicinal chemistry. The structure of this compound consists of a triazole ring fused to a pyrazine ring, with a methyl group at the 2-position and an amine group at the 8-position.
Preparation Methods
The synthesis of 2-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-8-amine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-amino-3,5-dibromopyrazine with isoamyl nitrite in dimethylformamide (DMF) or sodium nitrite in aqueous acetic acid can lead to the formation of the desired triazolopyrazine compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-8-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions can be facilitated by nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce different functional groups into the molecule .
Scientific Research Applications
In medicinal chemistry, it has shown promise as an anticancer agent, particularly in inhibiting the growth of certain cancer cell lines . Additionally, it has been explored for its antibacterial, antifungal, and antiviral properties . In the field of biology, it is used as a tool to study cellular processes and molecular interactions. Industrial applications include its use as an intermediate in the synthesis of more complex molecules and as a component in the development of new materials .
Mechanism of Action
The mechanism of action of 2-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-8-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the ERK signaling pathway, leading to decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT . This inhibition results in the suppression of cell proliferation and induction of apoptosis in cancer cells. The compound may also interact with other cellular targets, depending on its specific application and the biological context .
Comparison with Similar Compounds
2-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-8-amine can be compared to other similar compounds, such as [1,2,4]triazolo[1,5-a]pyrimidines and pyrazolo[3,4-d]pyrimidines . These compounds share similar structural features and biological activities but may differ in their specific applications and potency. For example, [1,2,4]triazolo[1,5-a]pyrimidines have been studied for their anticancer, antibacterial, and antifungal properties, while pyrazolo[3,4-d]pyrimidines are known for their kinase inhibitory activities
Properties
CAS No. |
52546-65-3 |
|---|---|
Molecular Formula |
C6H7N5 |
Molecular Weight |
149.15 g/mol |
IUPAC Name |
2-methyl-[1,2,4]triazolo[1,5-a]pyrazin-8-amine |
InChI |
InChI=1S/C6H7N5/c1-4-9-6-5(7)8-2-3-11(6)10-4/h2-3H,1H3,(H2,7,8) |
InChI Key |
KGUGTTGRNDVJAC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C=CN=C(C2=N1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 6,8-dioxo-2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B13027215.png)
![4-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride](/img/structure/B13027216.png)

![(2-Oxa-6-aza-spiro[3.4]oct-8-ylmethyl)-carbamic acid tert-butyl ester](/img/structure/B13027227.png)

![4,6-dichloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13027239.png)



![4-Methoxyimidazo[2,1-f][1,2,4]triazin-2-amine](/img/structure/B13027270.png)



![Ethyl4-methoxybenzo[d]thiazole-2-carboxylate](/img/structure/B13027311.png)
